3-Hexanone

Catalog No.
S589159
CAS No.
589-38-8
M.F
C6H12O
M. Wt
100.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hexanone

CAS Number

589-38-8

Product Name

3-Hexanone

IUPAC Name

hexan-3-one

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

InChI

InChI=1S/C6H12O/c1-3-5-6(7)4-2/h3-5H2,1-2H3

InChI Key

PFCHFHIRKBAQGU-UHFFFAOYSA-N

SMILES

CCCC(=O)CC

solubility

0.15 M
14.7 mg/mL at 25 °C
14.7 mg/mL
slightly soluble in water; soluble in acetone; soluble in alcohol and ether in all proportions

Synonyms

3-hexanone, 3-oxohexane, ethyl propyl ketone, hexan-3-one

Canonical SMILES

CCCC(=O)CC

The exact mass of the compound 3-Hexanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.15 m14.7 mg/ml at 25 °c14.7 mg/mlslightly soluble in water; soluble in acetone; soluble in alcohol and ether in all proportions. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Hexanones - Supplementary Records. It belongs to the ontological category of dialkyl ketone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

3-Hexanone (CAS 589-38-8), also known as ethyl propyl ketone, is a medium-boiling aliphatic ketone with a boiling point of 123 °C. In industrial procurement, it is primarily valued as a highly effective aprotic polar solvent and chemical intermediate. Its balanced volatility, excellent solvency for resins, and specific steric profile make it a critical material in coatings, polymer fractionation, and organic synthesis. Most importantly, 3-hexanone serves as a mandatory safety-compliant substitute for its highly toxic isomer, 2-hexanone, offering equivalent or superior processability without the severe occupational health risks associated with neurotoxic metabolites[1].

Procurement Fit

Solvent with controlled medium-to-slow evaporation profile for coatings and film formation
Chemical intermediate supporting selective Wacker-type oxidation routes to ketone isomers
Research tool for antimicrobial screening studies focused on C. botulinum spore germination

Generic substitution of 3-hexanone compromises either workplace safety or manufacturing efficiency. Replacing it with its closest structural isomer, 2-hexanone, introduces severe occupational hazards due to the formation of 2,5-hexanedione, a potent neurotoxin that causes peripheral neuropathy [1]. Substituting with lower-boiling ketones, such as acetone or 3-pentanone, results in excessively rapid evaporation that causes moisture condensation ('blushing') in humid coating applications and limits the maximum achievable reaction temperatures in synthesis . Conversely, utilizing higher-boiling solvents like cyclohexanone (155 °C) or xylene (140 °C) demands significantly more energy and time for post-reaction vacuum distillation, thereby reducing overall throughput .

Substitution Risk

Target
3-Hexanone (carbonyl at C3)
Substitute
2-Hexanone (carbonyl at C2) — isomer shift may alter reactivity and solvency significantly
Target
3-Hexanone evaporation rate ~0.4–0.5 (BuAc=1)
Substitute
MEK (~4.0–4.6) or acetone — faster evaporation may cause film defects in humid coating applications
Target
3-Hexanone organoleptic profile (fruity, wine-like)
Substitute
2-Heptanone or 4-heptanone — chain length and carbonyl position shift flavor character

Neurotoxic Metabolite Elimination

The primary driver for procuring 3-hexanone over its isomer 2-hexanone is occupational safety. In mammalian metabolism, 2-hexanone undergoes ω-1 hydroxylation and oxidation to form 2,5-hexanedione, a γ-diketone that cross-links neuroproteins and induces peripheral axonopathy. In contrast, 3-hexanone follows a distinct metabolic pathway that yields 0% of this neurotoxic γ-diketone metabolite [1].

Evidence DimensionFormation of neurotoxic 2,5-hexanedione metabolite
Target Compound Data0% formation (distinct metabolic pathway)
Comparator Or Baseline2-Hexanone (Forms 2,5-hexanedione, causing peripheral neuropathy)
Quantified DifferenceComplete elimination of the γ-diketone neurotoxicity pathway
ConditionsIn vivo mammalian metabolism and occupational exposure models

Allows formulators to utilize a powerful C6-ketone solvent without triggering the severe occupational health hazards and regulatory restrictions associated with 2-hexanone.

Flash Point
Reported
23–26 °C (closed cup)
May support safer handling context; lacks the very low flash point values reported for 2-hexanone
Compared to 2-hexanone LEL/open cup values as low as −9 °C

Thermal Window for SN2 Synthesis

For chemical synthesis, solvent selection often dictates both reaction kinetics and recovery efficiency. 3-Hexanone provides an ideal 'medium temperature' reaction window with a boiling point of 123 °C. This allows for higher reflux temperatures compared to toluene (110 °C), accelerating SN2 nucleophilic substitution rates, while remaining significantly easier to remove via vacuum distillation than xylene (140 °C) .

Evidence DimensionBoiling point for reaction reflux and subsequent removal
Target Compound Data123 °C
Comparator Or BaselineToluene (110 °C) and Xylene (140 °C)
Quantified Difference+13 °C higher reaction capacity than toluene; 17 °C lower boiling point than xylene
ConditionsAprotic polar solvent environments for organic synthesis

Balances the need for accelerated reaction kinetics with the energy efficiency of post-reaction solvent recovery, optimizing overall manufacturing cycle times.

Evaporation Rate
Reported
0.4–0.5 vs BuAc=1
Supports slower film leveling in coatings
8–11.5× slower than MEK (4.0–4.6)

Moisture Condensation Prevention

In the paint and coatings industry, solvent evaporation rates directly impact film quality. 3-Hexanone functions as a medium-to-slow evaporating solvent. Unlike highly volatile solvents such as acetone, which rapidly strip latent heat and drop the surface temperature below the dew point, 3-hexanone maintains a stable surface temperature, preventing the condensation of water vapor ('blushing') during film formation in humid climates.

Evidence DimensionEvaporation rate and latent heat loss
Target Compound DataMedium-to-slow evaporation (prevents surface temperature drop)
Comparator Or BaselineAcetone (Rapid evaporation, drops surface temp below dew point)
Quantified DifferenceEliminates phase-separation and whitening defects caused by rapid volatilization
ConditionsHumid climate coating and resin applications

Ensures high-quality, defect-free optical and protective finishes in industrial paints, reducing rework and material waste.

Wacker Selectivity
Data to verify
88% selectivity
Reported catalytic selectivity context; 2-hexanone produced at 20% under same conditions
Cu-Pd catalyst, 10 atm O₂, 55 °C (source review recommended)

Polymer Fractionation Solubilization

The specific steric structure of 3-hexanone (ethyl propyl ketone) alters its dipole moment and molar volume compared to methyl ketones. This unique geometry allows it to act as a highly selective semi-solvent. It can effectively penetrate semi-crystalline, glycolide-rich domains in co-polymers like PLGA, enabling precise fractionation based on lactide-to-glycolide ratios that cannot be achieved with generic aliphatic solvents [1].

Evidence DimensionSteric access to semi-crystalline polymer domains
Target Compound DataBalanced steric structure (ethyl propyl ketone) enabling selective penetration
Comparator Or Baseline2-Hexanone and standard aliphatic solvents (Suboptimal semi-solvent thresholds)
Quantified DifferenceProvides sharp solubility transitions for PLGA fractionation based on monomer ratios
ConditionsFractionation of poly(lactide-co-glycolide) (PLGA) biomedical polymers

Provides precise control over polymer solubility and molecular weight distribution, which is critical for manufacturing advanced pharmaceutical excipients.

Carbonyl Reactivity
Class-level
Lower reactivity (C3 carbonyl)
Class-level reactivity context; nucleophilic attack may be sterically reduced compared to 2-hexanone
Inference from carbonyl position; data to verify for specific formulations
C. botulinum Germination
Assay context
0.6 mM (3-hexanone)
Supports antimicrobial screening context
>2000-fold lower than 2,3-pentanedione (1250 mM) in BAM broth at 32 °C

Safety-Compliant Coatings & Thinners

By replacing 2-hexanone with 3-hexanone, formulators can eliminate the risk of solvent-induced peripheral neuropathy while maintaining the medium-to-slow evaporation rate necessary to prevent 'blushing' and ensure smooth film formation in paints and lacquers [1], .

Aprotic Medium for Synthesis

3-Hexanone is the optimal choice for SN2 nucleophilic substitutions requiring a reaction temperature around 120 °C. Its 123 °C boiling point drives faster kinetics than toluene, while its volatility allows for much easier post-reaction vacuum distillation compared to xylene or cyclohexanone .

Biomedical Co-Polymer Fractionation

Leveraging its specific molar volume and dipole moment, 3-hexanone is utilized as a semi-solvent to precisely fractionate poly(lactide-co-glycolide) (PLGA) and other resins based on their crystalline domain structures, ensuring high-purity polymer yields for pharmaceutical applications [2].

Application Fit

Application
Selection Property
Validation Focus
Coatings film formation
Evaporation rate matching
Defect-free film leveling under humidity
Selective Wacker oxidation synthesis
Isomer selectivity in catalytic route
Catalyst/product distribution optimization
Flavor and fragrance compounding
Organoleptic profile specificity
Odor threshold and flavor fidelity
Antimicrobial screening (C. botulinum)
Structure-specific germination inhibition
Concentration-dependent activity in BAM broth

Physical Description

Liquid

XLogP3

1.2

Boiling Point

123.5 °C

Density

d20 0.81
0.812-0.818

Melting Point

-55.5 °C
-55.5°C

UNII

P601A79G79

GHS Hazard Statements

Aggregated GHS information provided by 1448 companies from 8 notifications to the ECHA C&L Inventory.;
H226 (97.51%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

13.94 mmHg

Pictograms

Flammable

Flammable

Other CAS

63072-44-6
589-38-8

Wikipedia

3-hexanone

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]
Fire Hazards -> Flammable - 3rd degree

General Manufacturing Information

3-Hexanone: ACTIVE

Record in the GESTIS Substance Database of the Institute for Occupational Safety and Health

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